molecular formula C29H49NO5 B1241640 Lipstatin

Lipstatin

Cat. No.: B1241640
M. Wt: 491.7 g/mol
InChI Key: OQMAKWGYQLJJIA-CUOOPAIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lipstatin is a natural product found in Streptomyces toxytricini with data available.

Scientific Research Applications

  • Biosynthesis and Structural Features :

    • Lipstatin is derived from Streptomyces toxytricini and features a unique β-lactone structure. A six-gene operon (lst) essential for this compound biosynthesis was identified, with specific genes responsible for the generation of its α-branched 3,5-dihydroxy fatty acid backbone and decoration with an N-formylated leucine residue (Bai et al., 2014).
  • Mechanism of Action and Inhibition of Pancreatic Lipases :

    • This compound inhibits the catalytic activity of pancreatic lipase, a crucial enzyme in dietary fat digestion. This inhibition occurs through the acylation of a serine residue in the enzyme's active site. The 3D structure of pancreatic lipase reveals insights into how this compound functions as an inhibitor (Kumar & Dubey, 2015).
  • Biosynthetic Pathways and Precursors :

    • Research has elucidated the biosynthetic pathways and precursors involved in this compound production. For example, incorporation experiments with labeled leucine demonstrated that a branched chain analogue of this compound is biosynthesized from leucine (Eisenreich et al., 2003).
  • Production Optimization and Strain Development :

    • Various studies have focused on enhancing this compound production through strain improvement and medium engineering. Techniques such as mutagenesis, precursor supplementation, and exploring non-conventional carbon sources have been employed to increase this compound yield in Streptomyces toxytricini (Kumar & Dubey, 2017; Kumar & Dubey, 2016).
  • Applications Beyond Lipase Inhibition :

    • Besides its primary role as a lipase inhibitor, this compound analogues have shown potential in other applications. For instance, some analogues exhibited activity against fatty acid synthase and induced tumour cell death, highlighting their potential in cancer research (Ngai et al., 2010).

Properties

Molecular Formula

C29H49NO5

Molecular Weight

491.7 g/mol

IUPAC Name

[(2S,4Z,7Z)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]trideca-4,7-dien-2-yl] (2S)-2-formamido-4-methylpentanoate

InChI

InChI=1S/C29H49NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h12-13,15-16,22-27H,5-11,14,17-21H2,1-4H3,(H,30,31)/b13-12-,16-15-/t24-,25-,26-,27-/m0/s1

InChI Key

OQMAKWGYQLJJIA-CUOOPAIESA-N

Isomeric SMILES

CCCCCC[C@H]1[C@@H](OC1=O)C[C@H](C/C=C\C/C=C\CCCCC)OC(=O)[C@H](CC(C)C)NC=O

Canonical SMILES

CCCCCCC1C(OC1=O)CC(CC=CCC=CCCCCC)OC(=O)C(CC(C)C)NC=O

Synonyms

lipstatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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